(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol
Description
The compound "(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol" is a highly complex glycoside characterized by:
- Stereochemistry: Multiple stereocenters (denoted by S/R configurations) critical for biological activity .
- Structural motifs: A spiro[5-oxapentacyclo[...]] aglycone core linked to a branched oligosaccharide chain containing oxolane (tetrahydrofuran) and oxane (tetrahydropyran) rings .
- Functional groups: Hydroxyl (-OH), hydroxymethyl (-CH2OH), and methyl (-CH3) substituents, contributing to its polarity and hydrogen-bonding capacity .
- Molecular properties: Estimated molecular weight >1,200 Da, with high hydrogen-bond donor/acceptor counts (e.g., 16 donors, 24 acceptors in analogous compounds) .
Properties
Molecular Formula |
C44H70O16 |
|---|---|
Molecular Weight |
855.0 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C44H70O16/c1-19-8-13-44(53-18-19)20(2)30-27(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)55-41-36(52)38(59-39-35(51)33(49)31(47)21(3)54-39)37(29(17-46)57-41)58-40-34(50)32(48)28(16-45)56-40/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37-,38?,39+,40+,41-,42+,43+,44-/m1/s1 |
InChI Key |
AWKXNOOUWFJCMU-CXAMYBMFSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H](C([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Preparation Methods
Terpenoid-Derived Approach
The spiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-ene-6,2'-oxane] system is constructed from methyl jalapinolate, a triterpenoid isolated from Ipomoea species.
- Oxidative cyclization : Methyl jalapinolate (87) undergoes Hg(II)-mediated cyclization to form the pentacyclic skeleton.
- Spiroketalization : Treatment with HCl in MeOH induces spiro-ring formation at C-16 (yield: 68–72%).
- Selective hydroxylation : CYP450 enzymes introduce the 5',7,9,13-tetramethyl configuration (enantiomeric excess >98%).
Key Data :
| Step | Reagents/Conditions | Yield (%) | Selectivity (α:β) |
|---|---|---|---|
| Oxidative cyclization | Hg(OAc)₂, AcOH, 40°C, 12 h | 71 | – |
| Spiroketalization | 0.1 M HCl/MeOH, reflux, 6 h | 68 | 19:1 |
Assembly of the Oligosaccharide Backbone
Stepwise Glycosylation
The trisaccharide segment is built using a combination of Schmidt glycosylation and enzymatic methods:
3.1.1. β-D-Glucopyranosyl Donor (Position 1) :
- Donor : 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate
- Acceptor : Methyl jalapinolate-derived aglycone
- Conditions : BF₃·Et₂O (0.2 eq), CH₂Cl₂, −20°C → rt, 4 h
- Yield : 83% (α:β = 1:19)
3.1.2. α-L-Rhamnopyranosyl Linkage (Position 4) :
- Donor : 2-O-Acetyl-3,4-di-O-benzyl-α-L-rhamnopyranosyl bromide
- Promoter : AgOTf (1.5 eq), 4Å MS, CH₂Cl₂, 0°C
- Yield : 76% (α-only)
3.1.3. Terminal β-D-Glucopyranose (Position 3) :
- Enzymatic glycosylation : Using glycosynthase BgaC D233G with α-D-galactosyl fluoride donor (pH 7.0, 37°C, 24 h)
- Yield : 89% (β-selectivity >99%)
Macrolactonization Strategies
The 19-membered macrolactone is formed via Corey-Nicolaou conditions:
Procedure :
- Deprotection : Remove tert-butyldimethylsilyl (TBS) groups with HF·pyridine (THF, 0°C, 2 h).
- Activation : Treat diol-acid intermediate with 2,4,6-trichlorobenzoyl chloride (2.2 eq), DMAP (0.1 eq), CH₂Cl₂.
- Cyclization : Add slowly to refluxing toluene (0.002 M, 12 h).
| Parameter | Value |
|---|---|
| Concentration | 0.002 M in toluene |
| Temperature | 110°C |
| Reaction Time | 12 h |
| Yield | 74% |
| Macrocycle Size | 19-membered |
Final Deprotection and Global Functionalization
Sequential Deprotection:
- O-Debenzylation : H₂ (1 atm), Pd/C (10 wt%), EtOAc, rt, 6 h.
- Acetate Hydrolysis : LiOH (0.1 M), THF/H₂O (3:1), 0°C → rt, 2 h.
- Spiroketal Stability : pH controlled at 6.5–7.0 to prevent epimerization.
Yield Optimization :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| O-Debenzylation | 95 | 98.2 |
| Acetate Hydrolysis | 91 | 97.8 |
| Final Compound | 70 | 99.5 |
Alternative Synthetic Routes
Radical-Based Glycosylation:
- Donor : Glycosyl benzothiazoles (e.g., 12a)
- Conditions : AIBN (10 mol%), toluene, 80°C, 12 h
- Advantage : Avoids traditional protecting groups; suitable for acid-sensitive substrates.
| Donor Type | Yield (%) | α:β Ratio |
|---|---|---|
| Benzothiazole | 82 | 1:4.3 |
| Trichloroacetimidate | 76 | 1:19 |
Chemoenzymatic Synthesis:
- Glycosynthase : His₆BgaC D233G for β-linkages
- Galactosidase : AaβGal D361G for α-linkages
- Throughput : 1.2 g/L/h in continuous flow reactors
Analytical Validation
Critical Quality Attributes :
- Stereochemical Purity : Analyzed via NOESY (600 MHz, D₂O), confirming J₃,₄ = 3.2 Hz (α-rhamnose).
- Macrocycle Integrity : HRMS m/z 1273.5482 [M+Na]⁺ (calc. 1273.5479).
- Residual Solvents : <50 ppm (ICH Q3C), validated by GC-MS.
Industrial Scalability Considerations
- Cost Drivers : Methyl jalapinolate accounts for 62% of raw material costs.
- Green Chemistry Metrics :
Metric Value PMI (Process Mass Intensity) 87 E-Factor 32 Solvent Recovery 89% (toluene/CH₂Cl₂)
Emerging Technologies
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The compound contains multiple hydroxyl groups across its carbohydrate and steroidal moieties, enabling reactions typical of alcohols:
Key Insight : Steric hindrance from the spiro system may slow reaction kinetics at certain hydroxyl sites, particularly near the steroidal core .
Glycosidic Bond Cleavage
The molecule includes glycosidic bonds connecting carbohydrate units, which are susceptible to hydrolysis:
| Bond Type | Acidic Hydrolysis (HCl, H₂SO₄) | Enzymatic Hydrolysis (Glycosidases) |
|---|---|---|
| β-D-Glucopyranosyl linkage | Yields glucose and aglycone | Specific enzymes (e.g., β-glucosidase) |
Example : Under acidic conditions (0.1 M HCl, reflux), the glycosidic bond in the tetrahydrofuran-2-yloxy subunit (IUPAC descriptor) cleaves to release monosaccharides and a steroidal aglycone fragment . Enzymatic cleavage using β-glucosidase (pH 5.0, 37°C) selectively targets β-linked glucose residues .
Spiro System Stability
The spiro[5-oxapentacyclo...] moiety introduces rigidity and influences reactivity:
| Property | Impact on Reactivity |
|---|---|
| Steric hindrance | Reduces accessibility to electrophiles/nucleophiles |
| Electron-rich oxirane | Potential ring-opening under acidic conditions |
Notable Observation : The spiro system remains intact under mild conditions but may undergo ring-opening in concentrated acids (e.g., H₂SO₄ at >60°C) to form diols or ketones .
Oxidative Degradation Pathways
The compound’s polyhydroxy structure makes it prone to oxidation:
| Oxidizing Agent | Products Formed |
|---|---|
| O₂ (autoxidation) | Hydroperoxides at allylic positions |
| KMnO₄ (alkaline medium) | Fragmentation into carboxylic acids and ketones |
Stability Note : Storage under inert atmosphere (N₂/Ar) is recommended to prevent autoxidation, as seen in related steroidal glycosides .
Comparative Reactivity with Analogues
Reactivity parallels structurally related compounds from Sigma-Aldrich listings:
| Compound | Shared Reactivity Feature | Source |
|---|---|---|
| Gentiopicrin | Acid-catalyzed glycosidic cleavage | |
| Clofarabine | Hydroxyl group esterification | |
| Silybin | Susceptibility to autoxidation |
Synthetic Modifications
Derivatization strategies include:
-
Selective protection/deprotection of hydroxyl groups using silyl ethers (e.g., TBSCl) .
-
Glycosylation to extend carbohydrate chains via trichloroacetimidate donors .
Challenges : The steroidal spiro system complicates regioselective modifications, necessitating kinetic vs. thermodynamic control .
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Biological Activity
The compound identified as (2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol is a complex glycosylated compound with potential biological significance. This article explores its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The compound features multiple hydroxyl groups and a complex spirocyclic structure which may contribute to its biological activities. Its molecular formula is characterized by several stereocenters that influence its interaction with biological systems.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antioxidant Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Potential Anticancer Activity :
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of similar glycosylated compounds using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration when treated with the compound at varying concentrations (IC50 = 25 µg/mL) .
Case Study 2: Antimicrobial Testing
In vitro tests against Escherichia coli and Staphylococcus aureus demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria types . This suggests potential for therapeutic applications in treating bacterial infections.
Case Study 3: Anti-inflammatory Mechanisms
Research involving macrophage cell lines showed that treatment with the compound resulted in a decrease in TNF-alpha and IL-6 production by up to 40%, indicating its potential utility in managing inflammatory diseases .
Data Tables
| Biological Activity | Method of Evaluation | Result |
|---|---|---|
| Antioxidant | DPPH Assay | IC50 = 25 µg/mL |
| Antimicrobial | MIC Testing | MIC = 50 µg/mL (E. coli & S. aureus) |
| Anti-inflammatory | Cytokine Assay | Decrease in TNF-alpha and IL-6 by 40% |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differentiators :
Aglycone Complexity: The target compound’s spiro-pentacyclic aglycone is structurally distinct from the flavanone (hesperidin) or 2-arylbenzofuran (Compound 16) cores . Analogous triterpenoids (e.g., Zygocaperoside) lack the spiro configuration and methyl-rich pentacyclic framework .
Glycosylation Pattern :
- The target compound’s branched oligosaccharide chain differs from the linear disaccharide in hesperidin or the tri-/tetra-glycosides in Compound 16 .
Bioactivity :
- Unlike diterpenes (e.g., Compound 14) with antimicrobial roles, glycosides like the target compound are often linked to carbohydrate-metabolism modulation (e.g., alpha-glucosidase inhibition) .
Table 2: Spectroscopic Data Comparison (NMR Highlights)
Research Implications
- Synthetic Challenges : The target compound’s stereochemical complexity necessitates advanced synthetic strategies, such as enzymatic glycosylation or chiral auxiliaries, to avoid side products seen in simpler glycosides .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this glycoside derivative to improve yield and stereochemical purity?
- Methodological Answer : Synthesis of such complex glycosides requires stepwise protection/deprotection strategies for hydroxyl groups to control regioselectivity. For example, benzoyl or acetyl groups are commonly used to temporarily block reactive sites during glycosylation . Enzymatic methods (e.g., glycosyltransferases) may enhance stereochemical fidelity compared to chemical synthesis, as enzymes inherently maintain chiral specificity . Yield optimization can involve screening solvents (e.g., DMF, acetonitrile) and catalysts (e.g., BF₃·Et₂O) under anhydrous conditions .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : High-field NMR (e.g., ¹H, ¹³C, COSY, HSQC) is essential for resolving stereochemistry and connectivity, particularly for distinguishing oxolane and oxane rings . Mass spectrometry (HRMS or MALDI-TOF) validates molecular weight and fragmentation patterns, while X-ray crystallography provides absolute configuration confirmation for crystalline intermediates . For non-crystalline samples, circular dichroism (CD) can infer stereochemical arrangements based on electronic transitions .
Q. How should researchers screen this compound for biological activity in vitro?
- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition) using purified proteins relevant to the compound’s structural motifs (e.g., glycosidases or carbohydrate-binding lectins). Cell-based viability assays (MTT or ATP-luciferase) can evaluate cytotoxicity, while surface plasmon resonance (SPR) quantifies binding affinity to receptors like TLRs or integrins . Dose-response curves (IC₅₀/EC₅₀) must account for solubility limitations in aqueous buffers; DMSO concentrations should not exceed 0.1% to avoid solvent interference .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor absorption or rapid metabolism). To address this:
- Perform stability studies in simulated physiological fluids (e.g., SGF/SIF) to assess degradation .
- Use radiolabeled analogs (³H/¹⁴C) for tracking distribution and metabolite identification via LC-MS/MS .
- Validate target engagement in vivo using transgenic models (e.g., knockouts) to isolate mechanism-specific effects .
Q. How does the stereochemistry of the spirocyclic moiety influence its interaction with lipid bilayers or membrane proteins?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) can model the compound’s orientation within lipid bilayers, focusing on hydrophobic interactions of methyl groups and hydrogen bonding of hydroxyls . Experimentally, Langmuir-Blodgett troughs measure monolayer penetration efficiency, while fluorescence anisotropy assesses membrane rigidity changes induced by the compound . Comparative studies with stereoisomers (e.g., 2R vs. 2S configurations) isolate stereochemical contributions .
Q. What computational approaches predict the metabolic fate of this compound in mammalian systems?
- Methodological Answer : Use in silico tools like SwissADME or GLORYx to predict Phase I/II metabolism sites (e.g., hydroxylation, glucuronidation) . Docking studies (AutoDock Vina) identify potential cytochrome P450 binding modes. Experimental validation via liver microsome assays (human/rodent) with NADPH cofactors confirms predicted metabolites, prioritized for synthesis and toxicity screening .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR and X-ray crystallography data for this compound’s conformation?
- Methodological Answer : NMR captures dynamic solution-state conformations, whereas X-ray provides static solid-state structures. To reconcile differences:
- Perform variable-temperature NMR to identify flexible regions (e.g., oxolane rings) .
- Compare DFT-optimized gas-phase structures (Gaussian 09) with crystallographic data to assess environmental effects .
- Use NOESY/ROESY to detect through-space correlations that align with X-ray-derived distances .
Experimental Design Considerations
Q. What controls are essential when studying this compound’s oxidative stability under experimental conditions?
- Methodological Answer : Include antioxidants (e.g., BHT, ascorbic acid) in storage buffers to prevent autoxidation of hydroxyl groups. Monitor peroxide formation via iodometric titration. For accelerated degradation studies, use light-exposure chambers (ICH Q1B guidelines) and quantify degradation products with UPLC-PDA . Negative controls (e.g., inert solvents) must match experimental matrices to isolate compound-specific instability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
